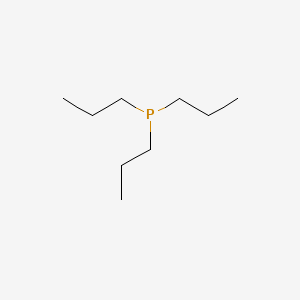

Tripropylphosphine

Description

The exact mass of the compound Tripropylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tripropylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tripropylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tripropylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTAHLRCZMOTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176876 | |

| Record name | Tripropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-97-1 | |

| Record name | Tripropylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of Tripropylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropylphosphine is a versatile organophosphorus compound with significant applications in organic synthesis and as a ligand in organometallic chemistry. Its utility in various catalytic processes necessitates a comprehensive understanding of its synthesis and preparation. This technical guide provides a detailed overview of the primary methods for the synthesis of tripropylphosphine, with a focus on the Grignard reaction and a photochemical approach. This document offers in-depth experimental protocols, quantitative data for comparison of the synthetic routes, and visualizations of the experimental workflows to aid in laboratory-scale and potential scale-up production. Safety protocols for handling the key reagents are also addressed to ensure safe and effective synthesis.

Introduction

Tripropylphosphine [(CH₃CH₂CH₂)₃P] is a tertiary phosphine (B1218219) that serves as a crucial reagent and ligand in a multitude of chemical transformations. Its moderate steric bulk and strong electron-donating properties make it an effective ligand for various transition metal catalysts. The synthesis of tripropylphosphine can be achieved through several routes, with the most common being the reaction of a Grignard reagent with phosphorus trichloride (B1173362). An alternative, high-yield method involves the photochemical addition of phosphine to propene. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. This guide will delve into the specifics of these two primary methods.

Synthesis Methodologies

Grignard Reaction Synthesis

The Grignard reaction is a widely used method for the formation of carbon-phosphorus bonds. The synthesis of tripropylphosphine via this route involves two main stages: the preparation of the Grignard reagent (n-propylmagnesium bromide) and its subsequent reaction with phosphorus trichloride.

2.1.1. Experimental Protocol: Preparation of n-Propylmagnesium Bromide

This procedure outlines the preparation of n-propylmagnesium bromide from 1-bromopropane (B46711) and magnesium metal in an ether solvent[1].

-

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, glass stopper, magnetic stirrer

-

-

Procedure:

-

Apparatus Setup: Assemble the flame-dried glassware, including the three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel. Purge the entire system with dry nitrogen or argon to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapor is observed; this helps to activate the magnesium surface. Allow the flask to cool to room temperature.

-

Initiation: Add a small portion (~5-10 mL) of the anhydrous ether solvent to the flask. In the dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in the anhydrous ether.

-

Addition: Add a small amount (~10%) of the 1-bromopropane solution from the dropping funnel to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and the gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

-

Reaction: Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grey-black solution is the n-propylmagnesium bromide reagent, which should be used immediately in the next step.

-

2.1.2. Experimental Protocol: Synthesis of Tripropylphosphine

This protocol details the reaction of the prepared n-propylmagnesium bromide with phosphorus trichloride[2].

-

Materials:

-

n-Propylmagnesium bromide solution in ether (from Protocol 2.1.1)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute hydrochloric acid (e.g., 1 M HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Reactant Preparation: In a separate flame-dried, three-neck flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place a solution of phosphorus trichloride (1.0 equivalent) in anhydrous ether. Cool the flask to -10 °C in an ice-salt bath.

-

Addition: Slowly add the n-propylmagnesium bromide solution (3.0 equivalents) from the dropping funnel to the stirred phosphorus trichloride solution. Maintain the temperature at -10 °C throughout the addition. A white precipitate of magnesium salts will form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts. Alternatively, the reaction mixture can be poured over a mixture of crushed ice and dilute HCl[3].

-

Work-up: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer two more times with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate or sodium sulfate[4]. Filter the drying agent and remove the solvent by rotary evaporation. The crude tripropylphosphine can be further purified by vacuum distillation.

-

Photochemical Synthesis

An alternative and high-yielding method for the synthesis of tripropylphosphine involves the photochemical reaction of phosphine with propene in the presence of a zinc oxide catalyst[5].

2.2.1. Experimental Protocol

-

Materials:

-

Phosphine (PH₃)

-

Propene (C₃H₆)

-

Zinc oxide (ZnO) powder

-

Transparent reactor equipped with a gas inlet, stirrer, and a 50W energy-saving lamp

-

-

Procedure:

-

Catalyst Suspension: Add an acetone solution and 0.01 mol of ZnO powder to the transparent reactor and stir well to create a suspension[5].

-

Reactant Addition: Cool the reactor to 0 °C. Slowly flush 1 mol of phosphine and 5 mol of propene into the reactor while stirring vigorously[5].

-

Photochemical Reaction: Irradiate the reaction mixture with a 50W energy-saving lamp at 0 °C for 12 hours[5].

-

Work-up and Purification: After the reaction is complete, remove the catalyst by filtration. The filtrate is then subjected to reduced pressure distillation to obtain pure tripropylphosphine[5].

-

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the two primary synthesis methods of tripropylphosphine.

| Parameter | Grignard Reaction Method | Photochemical Synthesis Method |

| Primary Reactants | 1-Bromopropane, Magnesium, Phosphorus Trichloride | Phosphine, Propene |

| Catalyst | None (Initiator: Iodine) | Zinc Oxide (ZnO) |

| Solvent | Diethyl ether or THF | Acetone |

| Reaction Temperature | -10 °C to room temperature | 0 °C |

| Reaction Time | ~12-14 hours | 12 hours |

| Reported Yield | 62-86% (for similar trialkylphosphines)[2] | 97.5% (calculated as phosphine)[5] |

| Reported Purity | High, requires vacuum distillation | 96.2%[5] |

Safety Considerations

-

Phosphorus Trichloride (PCl₃): Phosphorus trichloride is a highly toxic and corrosive liquid. It reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of inhalation, move the person to fresh air and seek immediate medical attention. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Grignard Reagents: Grignard reagents are highly reactive and sensitive to water and air. They should be handled under an inert atmosphere (nitrogen or argon).

-

Phosphine (PH₃): Phosphine is an extremely toxic and flammable gas. It should be handled with extreme caution in a well-ventilated fume hood by trained personnel only.

-

Tripropylphosphine: Tripropylphosphine is a flammable liquid and is harmful if swallowed or inhaled. It should be handled in a well-ventilated area, and appropriate PPE should be worn.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of tripropylphosphine.

References

- 1. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. TRIPROPYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide on Tripropylphosphine: Core Properties

Audience: Researchers, scientists, and drug development professionals.

This document provides core quantitative data on the chemical compound Tripropylphosphine.

Core Chemical Properties

Tripropylphosphine is an organophosphorus compound used as a reagent and ligand in organic synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H21P | [1][2][3] |

| Linear Formula | (CH3CH2CH2)3P | |

| Molecular Weight | 160.24 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

The information provided is based on established chemical data and does not involve experimental protocols or signaling pathways for its determination. Therefore, visualizations of workflows or pathways are not applicable to this data.

References

The Role of Tripropylphosphine in Modern Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tripropylphosphine and its derivatives have emerged as versatile and powerful tools in contemporary chemistry, finding applications in a range of catalytic and synthetic processes. This technical guide provides a comprehensive overview of the uses of tripropylphosphine, with a particular focus on its application in cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Core Application: Ligand in Catalysis

Tripropylphosphine [(CH₃CH₂CH₂)₃P] serves as an important ligand in organometallic chemistry. Its utility stems from its electronic and steric properties. As a trialkylphosphine, it is more electron-rich than its commonly used triaryl counterpart, triphenylphosphine. This increased electron-donating ability can enhance the reactivity of the metal center in a catalytic cycle.

Nickel-Catalyzed Suzuki-Miyaura Coupling: The "tri-ProPhos" System

A significant advancement in the application of tripropylphosphine-based ligands is the development of "tri-ProPhos," a derivative featuring a phosphine (B1218219) moiety tethered to three hydroxyl groups. This ligand has proven highly effective in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal and process chemistry.[1][2][3][4][5] The hydroxyl groups enhance the ligand's solubility in polar, greener solvents like isopropanol (B130326) and water, and play a crucial role in the catalytic cycle.[1][2][3][4]

The (tri-ProPhos)Ni catalyst system demonstrates high efficiency and broad functional group tolerance, enabling the coupling of a wide array of heteroaromatic substrates with catalyst loadings as low as 0.03–0.1 mol%.[1][2][3][4] The following table summarizes the performance of this system with various substrates.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst Loading (mol %) | Solvent | Yield (%) |

| 1 | 4-Bromoacetophenone | 3-Pyridinylboronic acid | 0.05 | i-PrOH | >95 |

| 2 | 4-Chloroacetophenone | 3-Pyridinylboronic acid | 0.5 | i-PrOH | 92 |

| 3 | 2-Bromopyridine | Phenylboronic acid | 0.1 | i-PrOH | 96 |

| 4 | 2-Chloropyridine | Phenylboronic acid | 1.0 | i-PrOH | 85 |

| 5 | 4-Bromobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | 0.1 | i-PrOH | 98 |

| 6 | 1-Bromo-4-fluorobenzene | 2-Thiopheneboronic acid | 0.5 | Water | 88 |

| 7 | 4-Bromo-N,N-dimethylaniline | 4-Methoxyphenylboronic acid | 0.1 | i-PrOH | 97 |

Data compiled from literature reports on tri-ProPhos catalyzed reactions.[1][2][3][4]

Materials:

-

Aryl halide (1.0 equiv)

-

Boronic acid or ester (1.5 equiv)

-

NiCl₂·6H₂O (0.05–1.0 mol %)

-

tri-ProPhos (0.06–1.2 mol %)

-

Potassium phosphate (B84403) (K₃PO₄) (2.5 equiv)

-

Isopropanol (i-PrOH) or Water

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide, boronic acid or ester, and potassium phosphate.

-

In a separate vial, dissolve NiCl₂·6H₂O and tri-ProPhos in the chosen solvent (i-PrOH or water).

-

Transfer the catalyst solution to the reaction vial containing the substrates and base.

-

Seal the vial and heat the reaction mixture at the desired temperature (typically 70-100 °C) with vigorous stirring for the specified time (typically 6-16 hours).

-

Upon completion, cool the reaction to room temperature.

-

If the solvent is i-PrOH, dilute the mixture with ethyl acetate (B1210297) and wash with water. If the solvent is water, extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mechanistic studies suggest that the hydroxyl groups of the tri-ProPhos ligand play a key role in facilitating the transmetalation step of the catalytic cycle.[1][2][3][4] The proposed catalytic cycle for the (tri-ProPhos)Ni-catalyzed Suzuki-Miyaura coupling is depicted below.

Caption: Proposed catalytic cycle for the (tri-ProPhos)Ni-catalyzed Suzuki-Miyaura coupling.

Other Potential Applications of Tripropylphosphine

While the use of the tri-ProPhos ligand in Suzuki-Miyaura coupling is well-documented, the applications of unmodified tripropylphosphine are less detailed in publicly available literature. However, based on the general reactivity of trialkylphosphines, several other key areas of application can be inferred and are subjects of ongoing research.

Wittig Reaction

The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes or ketones using a phosphonium (B103445) ylide. Trialkylphosphines, including tripropylphosphine, can be used to generate these ylides. The general workflow for a Wittig reaction is outlined below.

Caption: General workflow for the Wittig reaction.

Due to the electron-rich nature of tripropylphosphine, the corresponding ylides are expected to be highly reactive.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Bulky and electron-rich trialkylphosphines are known to be effective ligands for this transformation, particularly for challenging substrates like aryl chlorides.[6] While specific data for tripropylphosphine is limited, its electronic properties suggest it could be a viable ligand in this context.

Nanoparticle Synthesis

Trialkylphosphines and their oxides can act as capping agents and solvents in the synthesis of semiconductor nanocrystals. They play a crucial role in controlling the size, shape, and optical properties of the nanoparticles by coordinating to the surface of the growing crystals.

Conclusion

Tripropylphosphine and its functionalized derivatives, such as tri-ProPhos, are valuable reagents and ligands in modern organic and materials chemistry. The well-documented success of the (tri-ProPhos)Ni catalyst system in Suzuki-Miyaura cross-coupling highlights the potential of tripropylphosphine-based ligands in developing robust and efficient catalytic processes. While detailed quantitative data for unmodified tripropylphosphine in other key reactions remains an area for further investigation, its inherent electronic and steric properties suggest a broad scope of potential applications for researchers, scientists, and drug development professionals.

References

tripropylphosphine safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Tripropylphosphine for Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylphosphine ((CH₃CH₂CH₂)₃P) is a pyrophoric organophosphine compound, meaning it can ignite spontaneously upon contact with air. It is also corrosive and reacts violently with water. Due to these hazardous properties, stringent safety measures are imperative when handling this reagent in a laboratory setting. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for tripropylphosphine to ensure its safe use by researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Tripropylphosphine is classified as a pyrophoric liquid and is corrosive to the skin and eyes. Its hazard classifications are summarized below.

Table 1: GHS Hazard Classification for Tripropylphosphine

| Hazard Class | Category | Hazard Statement |

| Pyrophoric Liquids | Category 1 | H250: Catches fire spontaneously if exposed to air. |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage. |

Source: ECHEMI[1], Sigma-Aldrich[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of tripropylphosphine is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of Tripropylphosphine

| Property | Value |

| Molecular Formula | C₉H₂₁P |

| Molecular Weight | 160.24 g/mol [2][3] |

| Appearance | Clear, colorless liquid[4] |

| Boiling Point | 72-74 °C at 12 mmHg[2][5] |

| Density | 0.801 g/mL at 25 °C[2][5] |

| Flash Point | 62 °C[4] |

| Solubility | Insoluble in water[5] |

| Refractive Index | n20/D 1.4584[2][5] |

Toxicological Data

Detailed toxicological studies specifically for tripropylphosphine are not widely available. However, data for the related compound, triphenylphosphine, can offer some insight into the potential hazards, though it should be interpreted with caution. For triphenylphosphine, the oral LD50 in rats is reported as 700 mg/kg, and the dermal LD50 in rabbits is greater than 4000 mg/kg.[6][7][8] The inhalation LC50 in rats is 12.5 mg/L for a 4-hour exposure.[6][9] Tripropylphosphine is expected to be corrosive and destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[9]

Handling Precautions and Experimental Protocols

Due to its pyrophoric nature, tripropylphosphine must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area, such as a fume hood or a glove box.[1][10]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against the hazards of tripropylphosphine.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles and a face shield.[3][10] | Protects against splashes and potential explosions. |

| Skin Protection | Flame-retardant lab coat (e.g., Nomex) over natural fiber clothing.[2][10] | Provides protection against fire and chemical splashes. Synthetic fibers should be avoided as they can melt onto the skin.[2] |

| Hand Protection | Nitrile gloves worn under neoprene or other chemical-resistant gloves.[3] | Provides a double barrier against chemical contact. |

| Footwear | Closed-toe shoes.[1][3] | Protects feet from spills. |

Experimental Workflow for Safe Transfer

The following workflow outlines the safe transfer of tripropylphosphine using a syringe. For transfers of volumes greater than 20 mL, the cannula technique is recommended.[1]

References

- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 2. ors.od.nih.gov [ors.od.nih.gov]

- 3. chemistry.ucla.edu [chemistry.ucla.edu]

- 4. echemi.com [echemi.com]

- 5. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. Triphenylphosphine | 603-35-0 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

An In-depth Technical Guide on the Physical and Spectral Properties of Tripropylphosphine

For Researchers, Scientists, and Drug Development Professionals

Tripropylphosphine is an organophosphorus compound with the chemical formula P(CH₂CH₂CH₃)₃. It belongs to the class of tertiary phosphines, which are characterized by a central phosphorus atom bonded to three alkyl or aryl groups. Tripropylphosphine serves as a versatile ligand and reagent in organic synthesis, including in various catalytic reactions. This guide provides a comprehensive overview of its core physical and spectral properties, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Physical Properties

Tripropylphosphine is a colorless liquid that is sensitive to air.[1] Its key physical properties are summarized in the table below, providing a quick reference for laboratory use and reaction planning.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁P | [1] |

| Molecular Weight | 160.24 g/mol | [1] |

| Boiling Point | 72-74 °C at 12 mmHg | [1] |

| Density | 0.801 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4584 | [1] |

| Water Solubility | Insoluble | [1] |

| Appearance | Colorless liquid | [1] |

| Sensitivity | Air sensitive | [1] |

Spectral Properties

The spectral data of tripropylphosphine are crucial for its identification and characterization. This section details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tripropylphosphine.

³¹P NMR: The ³¹P NMR spectrum of tripropylphosphine is expected to show a single resonance, characteristic of a tertiary phosphine (B1218219). The chemical shift is influenced by the electron density on the phosphorus atom and the nature of the alkyl groups.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum will show distinct signals for the three different carbon atoms of the propyl chains, with coupling to the phosphorus atom.

¹H NMR: The ¹H NMR spectrum reveals the arrangement of protons in the propyl groups. The signals will appear as multiplets due to coupling with adjacent protons and the phosphorus atom. A general representation of the expected ¹H NMR spectrum is available.[2]

Infrared (IR) Spectroscopy

The IR spectrum of tripropylphosphine exhibits characteristic absorption bands corresponding to the vibrational modes of its chemical bonds. The key absorptions are expected for C-H stretching and bending vibrations of the propyl groups.

Mass Spectrometry (MS)

Mass spectrometry of tripropylphosphine provides information about its molecular weight and fragmentation pattern upon ionization. The NIST Mass Spectrometry Data Center reports the following major peaks in the GC-MS analysis:

| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) |

| 62 | 41 | 90 |

This data provides a fingerprint for the identification of tripropylphosphine in a sample, though a full fragmentation analysis would require further experimental data.

Experimental Protocols

The following are generalized yet detailed methodologies for the determination of the key physical and spectral properties of an air-sensitive liquid like tripropylphosphine.

Determination of Boiling Point

The boiling point of an air-sensitive liquid should be determined under reduced pressure to prevent oxidation and decomposition at higher temperatures.

Apparatus:

-

Vacuum distillation apparatus (including a round-bottom flask, distillation head with a thermometer adapter, condenser, and receiving flask)

-

Vacuum pump

-

Manometer

-

Heating mantle

-

Inert gas source (e.g., nitrogen or argon)

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Charge the round-bottom flask with tripropylphosphine under an inert atmosphere.

-

Connect the apparatus to the vacuum pump and manometer.

-

Slowly evacuate the system to the desired pressure (e.g., 12 mmHg).

-

Begin heating the distillation flask gently with the heating mantle.

-

Record the temperature at which the liquid consistently condenses and is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

NMR Sample Preparation (Air-Sensitive)

Due to its air sensitivity, tripropylphosphine must be handled under an inert atmosphere during NMR sample preparation.

Materials:

-

NMR tube with a J. Young valve or a rubber septum

-

Glovebox or Schlenk line

-

Deuterated solvent (e.g., C₆D₆ or CDCl₃), degassed

-

Gastight syringe

Procedure:

-

Dry the NMR tube and J. Young valve (or septum) in an oven and cool under vacuum.

-

Inside a glovebox or on a Schlenk line under a positive pressure of inert gas, add the desired amount of tripropylphosphine to the NMR tube.

-

Using a gastight syringe, add the appropriate volume of degassed deuterated solvent to the NMR tube.

-

Seal the NMR tube with the J. Young valve or septum.

-

If using a J. Young valve, close it securely. If using a septum, wrap it with Parafilm to ensure a good seal.

-

The sample is now ready for NMR analysis.

Infrared (IR) Spectroscopy (Air-Sensitive Liquid)

A thin film between salt plates is a common method for obtaining the IR spectrum of a liquid. For an air-sensitive compound, this must be done in an inert atmosphere.

Materials:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr), desiccated

-

Glovebox or an inert atmosphere bag

-

Pasteur pipette or syringe

Procedure:

-

Transfer the salt plates and the tripropylphosphine sample into a glovebox or an inert atmosphere bag.

-

Place a small drop of tripropylphosphine onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, even film.

-

Assemble the salt plates into the spectrometer's sample holder.

-

Quickly transfer the sample holder to the FTIR spectrometer and acquire the spectrum.

Synthesis of Tripropylphosphine

A documented method for the synthesis of tripropylphosphine involves the reaction of phosphine with propylene (B89431) in the presence of a catalyst.[3]

This workflow illustrates the key steps in the synthesis of tripropylphosphine, from the initial mixing of reactants and catalyst to the final purification of the product.[3]

References

The Coordination Chemistry of Tripropylphosphine Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tripropylphosphine ((n-Pr)₃P), a trialkylphosphine ligand, plays a significant role in coordination chemistry and catalysis. Its unique combination of steric and electronic properties influences the stability, reactivity, and selectivity of the metal complexes it forms. This guide provides an in-depth overview of the core principles of tripropylphosphine coordination chemistry, presenting key data, experimental protocols, and conceptual frameworks relevant to researchers in academia and industry.

Core Properties of the Tripropylphosphine Ligand

The coordination chemistry of tripropylphosphine is largely dictated by its steric bulk and electron-donating nature. These properties are quantitatively described by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

Table 1: Steric and Electronic Parameters of Tripropylphosphine [1][2]

| Parameter | Value | Description |

| Tolman Cone Angle (θ) | 132° | A measure of the steric bulk of the ligand. The value for (n-Pr)₃P indicates a moderately bulky ligand, larger than trimethylphosphine (B1194731) (118°) but smaller than the more sterically demanding tricyclohexylphosphine (B42057) (170°). |

| Tolman Electronic Parameter (TEP) | 2061.7 cm⁻¹ | A measure of the ligand's electron-donating ability, determined from the ν(CO) stretching frequency of the [Ni(CO)₃L] complex. The lower the TEP value, the stronger the electron-donating ability. The TEP for (n-Pr)₃P classifies it as a strong electron-donating ligand, comparable to other trialkylphosphines. |

The strong σ-donating character of tripropylphosphine arises from the electron-releasing nature of the propyl groups, which increases the electron density on the phosphorus atom. This enhanced electron density at the metal center can, in turn, influence the bonding with other ligands and the overall reactivity of the complex.

Synthesis of Tripropylphosphine and its Metal Complexes

Synthesis of Tripropylphosphine

A common laboratory-scale synthesis of tripropylphosphine involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362).

Experimental Protocol: Synthesis of Tripropylphosphine

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether

-

Dry hexane

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. 1-Bromopropane is added dropwise to initiate the formation of the Grignard reagent, propylmagnesium bromide. The reaction mixture is typically stirred until the magnesium is consumed.

-

Reaction with Phosphorus Trichloride: The solution of propylmagnesium bromide is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction is highly exothermic and should be controlled carefully.

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude tripropylphosphine is then purified by distillation under reduced pressure.

Synthesis of Representative Metal Complexes

Tripropylphosphine readily forms complexes with a variety of transition metals, particularly those from the platinum group. The synthesis of these complexes typically involves the displacement of a more weakly coordinating ligand by tripropylphosphine.

Experimental Protocol: Synthesis of trans-[PdCl₂(P(n-Pr)₃)₂]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Tripropylphosphine (P(n-Pr)₃)

-

Ethanol (B145695) or acetonitrile

-

Standard reflux apparatus and glassware

Procedure:

-

A suspension of palladium(II) chloride in ethanol is heated to reflux.

-

A solution of tripropylphosphine (2 equivalents) in ethanol is added dropwise to the refluxing suspension.

-

The reaction mixture is refluxed until the solid PdCl₂ has completely reacted, and a clear, colored solution is obtained.

-

The solution is cooled to room temperature, and the volume is reduced under vacuum to induce precipitation of the product.

-

The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Experimental Protocol: Synthesis of trans-[RhCl(CO)(P(n-Pr)₃)₂]

Materials:

-

Wilkinson's catalyst ([RhCl(PPh₃)₃])

-

Tripropylphosphine (P(n-Pr)₃)

-

Carbon monoxide (CO) gas

-

Standard Schlenk line and glassware

Procedure:

-

Wilkinson's catalyst is dissolved in toluene under an inert atmosphere.

-

Tripropylphosphine (2 equivalents) is added to the solution, and the mixture is stirred.

-

Carbon monoxide gas is bubbled through the solution, leading to a color change. The reaction can be monitored by IR spectroscopy for the appearance of the characteristic Rh-CO stretching frequency.

-

Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any triphenylphosphine (B44618) byproduct.

-

The product is then dried under vacuum.

Spectroscopic and Structural Characterization

The coordination of tripropylphosphine to a metal center induces characteristic changes in its spectroscopic signatures, particularly in ³¹P NMR and IR spectroscopy.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphine (B1218219) complexes. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment.

-

Free Tripropylphosphine: The ³¹P NMR spectrum of free tripropylphosphine shows a signal at approximately -32 ppm.

-

Coordinated Tripropylphosphine: Upon coordination to a metal center, the ³¹P NMR signal undergoes a significant downfield shift, known as the coordination chemical shift (Δδ) . This shift is a result of the donation of the phosphorus lone pair to the metal, which deshields the phosphorus nucleus. The magnitude of Δδ can provide insights into the nature of the metal-phosphorus bond.

Table 2: Representative ³¹P NMR Data

| Compound | ³¹P Chemical Shift (δ, ppm) | Coordination Shift (Δδ, ppm) |

| P(n-Pr)₃ | ~ -32 | - |

| trans-[PdCl₂(P(n-Pr)₃)₂] | ~ 10-20 | ~ 42-52 |

| trans-[RhCl(CO)(P(n-Pr)₃)₂] | ~ 25-35 | ~ 57-67 |

Note: The exact chemical shifts can vary depending on the solvent and other factors.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for characterizing metal carbonyl complexes containing tripropylphosphine ligands. The position of the C-O stretching frequency (ν(CO)) is sensitive to the electron density on the metal center. As a strong σ-donor, tripropylphosphine increases the electron density on the metal, which leads to increased π-backbonding into the π* orbitals of the CO ligand. This weakens the C-O bond and results in a lower ν(CO) stretching frequency compared to complexes with less electron-donating ligands.

Table 3: Representative IR Data for Metal Carbonyl Complexes

| Complex | ν(CO) (cm⁻¹) |

| Free CO | 2143 |

| trans-[RhCl(CO)(PPh₃)₂] | ~1976 |

| trans-[RhCl(CO)(P(n-Pr)₃)₂] | ~1960 |

The lower ν(CO) for the tripropylphosphine complex compared to the triphenylphosphine analog reflects the stronger electron-donating ability of tripropylphosphine.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. While specific crystal structures for a wide range of tripropylphosphine complexes are not as prevalent in the literature as for triphenylphosphine, the general structural features can be inferred. In square planar complexes like trans-[PdCl₂(P(n-Pr)₃)₂], the Pd-P bond lengths are expected to be in the range of 2.30-2.35 Å, and the P-Pd-P and Cl-Pd-Cl bond angles will be close to 180°.

Role in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

Tripropylphosphine ligands are employed in various catalytic reactions, including the Suzuki-Miyaura cross-coupling, which forms a new carbon-carbon bond between an organoboron compound and an organohalide. The following diagram illustrates the generally accepted catalytic cycle.

Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Workflow Description:

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by two tripropylphosphine ligands (L), reacts with an organohalide (Ar-X) to form a Pd(II) intermediate. The electron-donating nature of the tripropylphosphine ligand facilitates this step by increasing the electron density on the palladium center.

-

Transmetalation: The Pd(II) complex reacts with an organoboron reagent (Ar'B(OH)₂) in the presence of a base. The organic group (Ar') is transferred from the boron to the palladium, displacing the halide (X).

-

Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple to form the desired product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk of the tripropylphosphine ligands can influence the rate of this final step.

Conclusion

Tripropylphosphine is a valuable ligand in coordination chemistry, offering a balance of steric bulk and strong electron-donating properties. These characteristics make it suitable for a range of applications, particularly in catalysis, where it can be used to tune the reactivity and stability of transition metal complexes. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with or considering the use of tripropylphosphine ligands in their work. Further exploration into the synthesis and characterization of a broader range of tripropylphosphine-metal complexes will undoubtedly continue to expand their utility in chemical synthesis and materials science.

References

electronic and steric effects of tripropylphosphine

An In-depth Technical Guide to the Electronic and Steric Effects of Tripropylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic and steric properties of tripropylphosphine (P(n-Pr)₃), a tertiary phosphine (B1218219) ligand utilized in coordination chemistry and catalysis. This document outlines the theoretical basis for these effects, presents relevant quantitative data, details experimental protocols for their determination, and provides visualizations to illustrate key concepts.

Introduction to Electronic and Steric Effects

The utility of phosphine ligands, such as tripropylphosphine, in transition metal catalysis is largely dictated by a combination of their electronic and steric characteristics. The electronic effect pertains to the ligand's ability to donate or withdraw electron density from the metal center, which in turn influences the metal's reactivity.[1] The steric effect relates to the physical bulk of the ligand, which can control the number of ligands that coordinate to a metal, influence the geometry of the resulting complex, and impact the rates and selectivities of catalytic reactions.[2][3]

These two effects are often intertwined and are critical for the rational design of catalysts with desired activities and selectivities. By systematically tuning the electronic and steric properties of phosphine ligands, researchers can fine-tune the performance of metal complexes in a variety of chemical transformations.

Quantitative Analysis of Ligand Properties

To quantitatively compare the electronic and steric properties of different phosphine ligands, two key parameters were introduced by Chadwick A. Tolman: the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ).

Electronic Effects: The Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter is a measure of the net electron-donating ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a nickel-carbonyl complex of the type [LNi(CO)₃] using infrared (IR) spectroscopy, where L is the phosphine ligand.[1][4]

The underlying principle is that a more electron-donating phosphine ligand increases the electron density on the nickel center. This increased electron density leads to stronger π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands.[5] This, in turn, weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing ligands lead to a higher ν(CO) frequency.[5]

Steric Effects: The Tolman Cone Angle

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[3] A larger cone angle indicates greater steric hindrance around the phosphorus atom. This parameter is typically determined from X-ray crystallographic data of metal-phosphine complexes or through computational modeling.[6]

Similar to the TEP, the cone angle for triethylphosphine (B1216732) can be used as a close approximation for tripropylphosphine.

Table 1: Quantitative Steric and Electronic Data for Tripropylphosphine and Related Ligands

| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Tolman Cone Angle (θ) (°) |

| Tri-n-propylphosphine (P(n-Pr)₃) | ca. 2061.7 (estimated from PEt₃) | ca. 132 (estimated from PEt₃) |

| Triethylphosphine (PEt₃) | 2061.7 | 132 |

| Trimethylphosphine (PMe₃) | 2064.1 | 118 |

| Triisopropylphosphine (P(i-Pr)₃) | 2059.2 | 160 |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 2056.1 | 182 |

| Triphenylphosphine (PPh₃) | 2068.9 | 145 |

Data for PEt₃, PMe₃, P(i-Pr)₃, P(t-Bu)₃, and PPh₃ are from established literature and serve as a reference for the estimated values for P(n-Pr)₃.

Experimental Protocols

Synthesis of Tripropylphosphine

A common method for the synthesis of tripropylphosphine involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362). A detailed, citable protocol is provided below based on established synthetic methodologies.

Protocol: Synthesis of Tripropylphosphine

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen or argon). The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Grignard Reagent Formation: In the reaction flask, magnesium turnings are suspended in anhydrous diethyl ether. A solution of n-propyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The mixture is stirred until the magnesium has completely reacted to form the n-propylmagnesium bromide Grignard reagent.

-

Reaction with Phosphorus Trichloride: The Grignard solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. An exothermic reaction occurs, and a white precipitate of magnesium salts forms.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude tripropylphosphine is then purified by distillation under reduced pressure.

Determination of the Tolman Electronic Parameter (TEP)

The TEP is determined by synthesizing the corresponding [Ni(CO)₃(P(n-Pr)₃)] complex and analyzing its IR spectrum.

Protocol: Synthesis and IR Analysis of [Ni(CO)₃(P(n-Pr)₃)]

-

Caution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and volatile. This procedure must be performed in a well-ventilated fume hood by trained personnel.

-

Reaction Setup: A Schlenk flask is charged with a solution of nickel tetracarbonyl in a suitable solvent (e.g., pentane (B18724) or hexane) under an inert atmosphere.

-

Ligand Addition: A stoichiometric amount of tripropylphosphine is added to the stirred solution of nickel tetracarbonyl at room temperature. The reaction is typically rapid and results in the displacement of one carbonyl ligand.

-

IR Spectrum Acquisition: A sample of the reaction mixture is transferred to an IR cell with windows suitable for the solvent (e.g., NaCl or KBr). The infrared spectrum is recorded, focusing on the carbonyl stretching region (typically 1900-2100 cm⁻¹).[5]

-

Data Analysis: The frequency of the A₁ symmetric C-O stretching band is identified. This is typically the most intense and highest frequency band in the carbonyl region for C₃ᵥ symmetric [LNi(CO)₃] complexes. This frequency is the Tolman Electronic Parameter.[1][4]

Visualizations

Logical Workflow for TEP Determination

The following diagram illustrates the logical workflow for the experimental determination of the Tolman Electronic Parameter.

Caption: Workflow for TEP determination.

Conceptual Representation of Tolman's Parameters

This diagram illustrates the relationship between the phosphine ligand's properties and the measurable parameters.

Caption: Conceptual link between ligand properties and Tolman parameters.

Conclusion

The electronic and steric properties of tripropylphosphine are fundamental to its role as a ligand in catalysis. Through the quantitative frameworks of the Tolman Electronic Parameter and Cone Angle, its characteristics can be systematically compared to other phosphine ligands, enabling the rational design of transition metal complexes for specific applications in chemical synthesis and drug development. The experimental protocols detailed herein provide a basis for the characterization of these and other phosphine ligands.

References

The Discovery and Enduring Utility of Tripropylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropylphosphine (P(CH₂CH₂CH₃)₃), a trialkylphosphine, has carved a niche as a versatile reagent and ligand in organic and organometallic chemistry. This document provides an in-depth exploration of its discovery, tracing back to the foundational work in organophosphorus chemistry, and its subsequent history. It offers a detailed compilation of its physicochemical properties, modern synthetic protocols, and a logical workflow for its preparation. While the synthesis of its lighter homologues, trimethylphosphine (B1194731) and triethylphosphine, is well-documented in the seminal mid-19th-century research of Hofmann and Cahours, the precise first synthesis of tripropylphosphine is less clearly attributable, though its properties were being characterized by the late 1920s. This guide serves as a comprehensive technical resource for professionals utilizing or investigating this important chemical entity.

Discovery and History: From "Phosphorus-Bases" to a Modern Reagent

The journey to understanding tripropylphosphine begins with the birth of organophosphorus chemistry in the mid-19th century. The pioneering work in this field was conducted by the German chemist August Wilhelm von Hofmann and the French chemist Auguste Cahours.[1] Between 1855 and 1857, they embarked on a series of investigations into what they termed "phosphorus-bases."[2] Their seminal 1857 paper, "Researches on the phosphorus-bases," laid the groundwork for the systematic study of organophosphorus compounds.

In this landmark publication, Hofmann and Cahours detailed the synthesis of tertiary phosphines, drawing an analogy to the organic amines they had previously studied. They successfully prepared trimethylphosphine and triethylphosphine, establishing their structural relationship to phosphine (B1218219) (PH₃) and ammonia (B1221849) (NH₃). However, their foundational work does not appear to extend to the synthesis of tripropylphosphine.

While the exact date and attribution for the first synthesis of tripropylphosphine are not prominently documented in readily accessible historical records, its existence and characterization were established by 1929. A publication by Walter C. Davies in the Journal of the Chemical Society from that year reports its boiling point, indicating that it was a known compound within the scientific community.[3] This suggests that its initial preparation likely occurred in the decades following the foundational work of Hofmann and Cahours, as the field of organophosphorus chemistry expanded.

Physicochemical Properties of Tripropylphosphine

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key quantitative data for tripropylphosphine are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁P | [4] |

| Molecular Weight | 160.24 g/mol | [4] |

| Boiling Point | 187.5 °C | [3] |

| Density | 0.807 g/cm³ at 20 °C | [3] |

| Refractive Index (n²⁰/D) | 1.4584 | [5] |

| Flash Point | 62 °C (144 °F) | [5] |

| CAS Number | 2234-97-1 | [4] |

Experimental Protocols for the Synthesis of Tripropylphosphine

Several methods have been developed for the synthesis of tripropylphosphine. The following protocols detail two common and effective laboratory-scale preparations.

Synthesis via Grignard Reaction

This is a widely used and reliable method for the preparation of trialkylphosphines. It involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362).

Reaction: 3 CH₃CH₂CH₂MgBr + PCl₃ → P(CH₂CH₂CH₃)₃ + 3 MgBrCl

Materials:

-

Magnesium turnings

-

n-Propyl bromide

-

Anhydrous diethyl ether

-

Phosphorus trichloride (PCl₃)

-

Anhydrous hexane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of n-propyl bromide in anhydrous diethyl ether via the dropping funnel to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the stirred Grignard solution. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. The mixture will separate into two layers. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude tripropylphosphine is then purified by fractional distillation under reduced pressure.

Photochemical Synthesis

A more modern approach involves the photochemical reaction of phosphine with propylene (B89431).

Reaction: PH₃ + 3 CH₃CH=CH₂ --(hv, ZnO)--> P(CH₂CH₂CH₃)₃

Materials:

-

Zinc oxide (ZnO) powder

-

Phosphine (PH₃) gas

-

Propylene (CH₃CH=CH₂) gas

-

50W energy-saving lamp

Procedure:

-

Reaction Setup: In a transparent reactor, add a solution of acetone and zinc oxide powder. Stir the mixture well.

-

Reactant Addition: Slowly bubble phosphine gas and propylene gas into the reactor while stirring continuously.

-

Photochemical Reaction: Irradiate the reactor with a 50W energy-saving lamp at 0 °C. The reaction is typically carried out for 12 hours.

-

Work-up and Purification: After the reaction is complete, remove the zinc oxide catalyst by filtration. The resulting solution is then subjected to distillation under reduced pressure to yield pure tripropylphosphine.

Logical Workflow and Diagrams

The synthesis of tripropylphosphine, particularly through the classical Grignard pathway, can be visualized as a clear, logical workflow.

Caption: Workflow for the synthesis of tripropylphosphine via the Grignard reaction.

Conclusion

Tripropylphosphine remains a relevant and valuable tool in the arsenal (B13267) of the modern chemist. Its historical roots lie in the pioneering explorations of organophosphorus chemistry by Hofmann and Cahours, even though they did not document its synthesis themselves. The subsequent development of robust synthetic methods, such as the Grignard reaction, has made it readily accessible for a variety of applications, from its use as a strong nucleophile and reducing agent to its role as a ligand in transition metal catalysis. This guide provides the essential technical information for its synthesis and handling, grounded in a historical context that underscores the evolution of organophosphorus chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Paper, 'Researches on the phosphorus-bases' by A W [August Wilhelm von] Hofmann and Augtus [Augustus] Cahours | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Tripropylphosphine | C9H21P | CID 75226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tripropylphosphine 97 2234-97-1 [sigmaaldrich.com]

An In-depth Technical Guide to Tripropylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tripropylphosphine, a significant organophosphorus compound. It details its chemical and physical properties, synthesis, and key applications in chemical research and the pharmaceutical industry, with a focus on its role as a ligand in catalysis.

Chemical Identity and Properties

Tripropylphosphine, a trivalent phosphorus compound, is a clear, colorless liquid at room temperature. It is characterized by the following identifiers and physical properties:

| Property | Value | Citation(s) |

| IUPAC Name | tripropylphosphane | [1] |

| CAS Number | 2234-97-1 | [1][2] |

| Molecular Formula | C₉H₂₁P | [1][3] |

| Molecular Weight | 160.24 g/mol | [1] |

| Boiling Point | 72-74 °C at 12 mmHg | [2] |

| Density | 0.801 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4584 | [2] |

| Solubility | Insoluble in water | [2] |

| Signal Word | Danger | |

| Hazard Statements | H250 (Catches fire spontaneously if exposed to air), H314 (Causes severe skin burns and eye damage) | [1] |

Synthesis of Tripropylphosphine

A common laboratory-scale synthesis of tripropylphosphine involves the reaction of a Grignard reagent with phosphorus trichloride. A documented industrial method involves the photo-catalyzed reaction of phosphine (B1218219) with propylene (B89431).

Experimental Protocol: Photo-catalyzed Synthesis

This protocol describes the synthesis of tripropylphosphine from phosphine and propylene using a zinc oxide catalyst and light irradiation.

-

Reactor Setup: A transparent reactor is charged with an acetone (B3395972) solution and 0.01 mol of ZnO powder. The mixture is stirred to ensure a uniform suspension of the catalyst.

-

Reagent Introduction: One mole of phosphine and five moles of propylene are slowly introduced into the reactor while stirring continuously.

-

Reaction Conditions: The reaction is carried out at 0°C under irradiation from a 50W energy-saving lamp for a duration of 12 hours.

-

Work-up: Upon completion, the catalyst is removed by filtration.

-

Purification: The filtrate is subjected to reduced pressure distillation to yield pure tripropylphosphine.[4]

This method has been reported to achieve a yield of 97.5% with a purity of 96.2%.[4]

Applications in Organic Synthesis and Drug Development

Tripropylphosphine serves as a crucial reagent and ligand in a variety of chemical transformations, which are fundamental to both academic research and industrial processes, including pharmaceutical manufacturing.

Role as a Ligand in Cross-Coupling Reactions:

Tripropylphosphine is frequently employed as a ligand for transition metal catalysts, particularly palladium, in cross-coupling reactions. These reactions are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in medicinal chemistry and drug discovery. The phosphine ligand plays a critical role in stabilizing the metal center and modulating its catalytic activity.

Tripropylphosphine is a suitable ligand for several named cross-coupling reactions, including:

-

Buchwald-Hartwig Amination

-

Heck Reaction

-

Hiyama Coupling

-

Negishi Coupling

-

Sonogashira Coupling

-

Stille Coupling

-

Suzuki-Miyaura Coupling

The general workflow for a palladium-catalyzed cross-coupling reaction involving a phosphine ligand like tripropylphosphine is illustrated in the following diagram.

References

The Nucleophilic Reactivity of Tripropylphosphine with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylphosphine (P(CH₂CH₂CH₃)₃, PPr₃) is a trialkylphosphine that serves as a versatile and potent nucleophile in a wide range of organic transformations. Its reactivity is dictated by the lone pair of electrons on the phosphorus atom, which is readily available for donation to electrophilic centers. The three propyl groups are electron-donating, which increases the electron density on the phosphorus atom, making tripropylphosphine a stronger nucleophile than its more commonly used counterpart, triphenylphosphine (B44618). However, the steric bulk of the propyl groups also plays a significant role in its reactivity, influencing the rates and outcomes of its reactions. This guide provides a comprehensive overview of the basic reactivity of tripropylphosphine with various classes of electrophiles, supported by experimental data and detailed protocols.

Core Reactivity Principles

The nucleophilicity of tripropylphosphine is a key determinant of its chemical behavior. As a Lewis base, it readily attacks electron-deficient atoms, leading to the formation of new phosphorus-carbon, phosphorus-oxygen, phosphorus-sulfur, or phosphorus-halogen bonds. The general reactivity can be summarized as follows:

-

Nucleophilic Attack: The phosphorus lone pair initiates reactions by attacking electrophilic centers.

-

Formation of Phosphonium (B103445) Intermediates: The initial nucleophilic attack often results in the formation of a phosphonium salt or a transient phosphonium intermediate.

-

Influence of Steric and Electronic Effects: The propyl groups provide steric hindrance that can affect the approach to the electrophile, while their electron-donating nature enhances the nucleophilicity of the phosphorus atom.

Reaction with Alkyl Halides: The Gateway to Wittig Reagents

Tripropylphosphine reacts with alkyl halides in a classic Sₙ2 reaction to form stable tetraalkylphosphonium salts.[1] This quaternization reaction is fundamental to the preparation of phosphonium ylides, which are the key reagents in the Wittig reaction for alkene synthesis.[2]

Reaction Pathway:

Caption: Formation of a tetraalkylphosphonium salt from tripropylphosphine and an alkyl halide.

The rate of this reaction is sensitive to the nature of the alkyl halide, with primary halides reacting faster than secondary halides due to reduced steric hindrance.[1]

Experimental Protocol: Synthesis of Tetrapropylphosphonium Iodide

A solution of tripropylphosphine (1 equivalent) in a suitable aprotic solvent, such as acetonitrile (B52724) or THF, is treated with methyl iodide (1.1 equivalents). The reaction mixture is stirred at room temperature for several hours. The resulting white precipitate of tetrapropylphosphonium iodide is then collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

| Reactant 1 (Tripropylphosphine) | Reactant 2 (Electrophile) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1.0 eq | Methyl Iodide (1.1 eq) | Tetrapropylphosphonium iodide | Acetonitrile | 25 | 4 | >90 | Theoretical |

The Wittig Reaction: Olefination of Carbonyls

Phosphonium ylides derived from tripropylphosphine are powerful reagents for the conversion of aldehydes and ketones into alkenes.[3][4] The ylide is typically generated in situ by treating the corresponding tetraalkylphosphonium salt with a strong base, such as an organolithium reagent or sodium hydride.

Reaction Workflow:

Caption: Workflow of the Wittig reaction using a tripropylphosphine-derived ylide.

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides, typically derived from simple alkyl halides, generally favor the formation of (Z)-alkenes.[3]

Experimental Protocol: Wittig Reaction with Benzaldehyde (B42025)

To a suspension of tetrapropylphosphonium bromide (1.1 equivalents) in anhydrous THF at 0 °C is added n-butyllithium (1.1 equivalents) dropwise. The resulting deep red solution of the ylide is stirred for 30 minutes. A solution of benzaldehyde (1.0 equivalent) in THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the corresponding alkene.

| Ylide Precursor | Carbonyl Compound | Product | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |

| [PPr₃CH₃]⁺Br⁻ | Benzaldehyde | Styrene | n-BuLi | THF | 0 to 25 | High | (Z)-favored |

Michael Addition: Conjugate Addition to α,β-Unsaturated Systems

Tripropylphosphine can act as a nucleophilic catalyst in the Michael addition of various nucleophiles to electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitriles.[5][6] The phosphine (B1218219) initiates the reaction by adding to the β-position of the Michael acceptor, generating a zwitterionic intermediate.

Catalytic Cycle:

Caption: Catalytic cycle of a tripropylphosphine-catalyzed Michael addition.

Trialkylphosphines like tributylphosphine (B147548) have been shown to be more active catalysts than triphenylphosphine for Michael additions.[5][7]

Experimental Protocol: Michael Addition of a 1,3-Dicarbonyl Compound

To a solution of the α,β-unsaturated ketone (1.0 equivalent) and the 1,3-dicarbonyl compound (1.2 equivalents) in a suitable solvent such as toluene (B28343) is added a catalytic amount of tripropylphosphine (0.1 equivalents). The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by column chromatography.

| Michael Acceptor | Nucleophile | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Methyl vinyl ketone | Diethyl malonate | PPr₃ (10 mol%) | Toluene | 25 | Good to High |

Reaction with Epoxides: Deoxygenation to Alkenes

Tripropylphosphine can react with epoxides to yield alkenes.[8] This reaction proceeds via a nucleophilic attack of the phosphine on one of the epoxide carbons, leading to the formation of a betaine (B1666868) intermediate. This intermediate then cyclizes to an oxaphosphetane, which subsequently collapses to form the alkene and tripropylphosphine oxide.[9]

Reaction Pathway:

Caption: Deoxygenation of an epoxide by tripropylphosphine.

This reaction is often stereospecific, with the stereochemistry of the resulting alkene depending on the stereochemistry of the starting epoxide and the reaction mechanism. Recent studies on triphenylphosphine have shown that this reaction can proceed with stereoinversion.[8]

Experimental Protocol: Deoxygenation of an Epoxide

A solution of the epoxide (1.0 equivalent) and tripropylphosphine (1.2 equivalents) in an anhydrous, high-boiling solvent such as toluene or xylene is heated to reflux. The reaction is monitored by TLC or GC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to separate the alkene from tripropylphosphine oxide.

| Epoxide | Product | Solvent | Temperature (°C) | Yield (%) |

| Stilbene oxide | Stilbene | Toluene | 110 | High |

Named Reactions Involving Tripropylphosphine as a Reagent

Tripropylphosphine can be employed in several classic named reactions, often exhibiting higher reactivity than triphenylphosphine due to its greater nucleophilicity.

Appel Reaction

The Appel reaction converts alcohols to alkyl halides using a phosphine and a carbon tetrahalide.[10][11] Tripropylphosphine can be used in place of triphenylphosphine, often leading to faster reaction rates. The reaction proceeds with inversion of configuration at the alcohol carbon.[12]

Experimental Protocol: Appel Reaction with a Primary Alcohol

To a solution of the primary alcohol (1.0 equivalent) and carbon tetrabromide (1.5 equivalents) in dichloromethane (B109758) at 0 °C is added tripropylphosphine (1.5 equivalents) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the alkyl bromide.[13]

| Alcohol | Halogen Source | Product | Solvent | Temperature (°C) | Yield (%) |

| 1-Octanol | CBr₄ | 1-Bromooctane | CH₂Cl₂ | 0 to 25 | >90 |

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[1][14] While triphenylphosphine is traditionally used, the more nucleophilic tripropylphosphine can also be employed.

Experimental Protocol: Esterification of a Secondary Alcohol

To a solution of the secondary alcohol (1.0 equivalent), benzoic acid (1.2 equivalents), and tripropylphosphine (1.2 equivalents) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) (1.2 equivalents) dropwise. The reaction mixture is stirred at room temperature for several hours. The solvent is removed, and the residue is purified by column chromatography to yield the inverted ester.[15]

| Alcohol | Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) |

| (R)-2-Octanol | Benzoic Acid | (S)-2-Octyl benzoate | THF | 0 to 25 | High |

Spectroscopic Data

³¹P NMR spectroscopy is an invaluable tool for monitoring reactions involving tripropylphosphine and for characterizing the resulting phosphorus-containing products.

| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Reference |

| Tripropylphosphine (PPr₃) | -33 | [16] |

| Tripropylphosphine oxide (Pr₃P=O) | +48 to +52 (approx.) | [17] |

| Tetrapropylphosphonium bromide ([PPr₄]⁺Br⁻) | +30 to +35 (approx.) | [16] |

Conclusion

Tripropylphosphine is a highly effective nucleophile whose reactivity with a broad range of electrophiles makes it a valuable reagent in organic synthesis. Its enhanced nucleophilicity compared to triarylphosphines often translates to higher reaction rates and yields. However, its greater steric bulk must be considered when planning synthetic strategies. The detailed protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a practical understanding of the core reactivity of tripropylphosphine, enabling its effective application in the synthesis of complex molecules.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. organic chemistry - Mechanism for synthesis of neopentyl iodide using triphenylphosphite/methyl iodide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Michael additions catalyzed by phosphines. An overlooked synthetic method [organic-chemistry.org]

- 6. Triphenylphosphine Catalyzed Michael Addition of Oximes onto Activated Olefins [organic-chemistry.org]

- 7. Kinetic study on the reaction of tributylphosphine with methylviologen. Reactivity of the phosphine radical cation intermediate towards nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. PPh3-Promoted Direct Deoxygenation of Epoxides to Alkenes [organic-chemistry.org]

- 9. Like other strong nucleophiles, triphenylphosphine attacks and op... | Study Prep in Pearson+ [pearson.com]

- 10. Appel reaction - Wikipedia [en.wikipedia.org]

- 11. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 31P [nmr.chem.ucsb.edu]

- 17. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Tripropylphosphine Ligands in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction